3-Acetamido-5-boronobenzoic acid

Boronic Acid pKa Affinity Chromatography Bioconjugation

Generic arylboronic acids like phenylboronic acid (pKa 8.8) require alkaline pH for diol binding, denaturing sensitive biomolecules. 3-Acetamido-5-boronobenzoic acid (pKa 4.00±0.10) solves this: at physiological pH 7.4 it exists predominantly in the reactive tetrahedral boronate form, enabling efficient cis-diol capture without compromising biomolecule integrity. • The carboxylic acid group allows direct, stable covalent coupling to amine-functionalized agarose, silica, or gold surfaces, eliminating linker complexity. • Enhanced hydrolytic stability, inferred from the acetamido substituent, yields longer-lived boronate esters for low-dissociation live-cell imaging and flow cytometry. Supplied with full analytical documentation (HPLC, NMR); bulk quantities available upon request.

Molecular Formula C9H10BNO5
Molecular Weight 222.991
CAS No. 108749-15-1
Cat. No. B562102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamido-5-boronobenzoic acid
CAS108749-15-1
Molecular FormulaC9H10BNO5
Molecular Weight222.991
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)NC(=O)C)C(=O)O)(O)O
InChIInChI=1S/C9H10BNO5/c1-5(12)11-8-3-6(9(13)14)2-7(4-8)10(15)16/h2-4,15-16H,1H3,(H,11,12)(H,13,14)
InChIKeyJXYOFLNJWCEEBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetamido-5-boronobenzoic Acid Overview


3-Acetamido-5-boronobenzoic acid (CAS 108749-15-1), also known as 3-acetamido-5-carboxybenzeneboronic acid, is a disubstituted arylboronic acid [1]. Its structure incorporates a boronic acid (-B(OH)₂) moiety at the 5-position, an acetamido (-NHCOCH₃) group at the 3-position, and a carboxylic acid (-COOH) group at the 1-position [1]. This precise arrangement of functional groups imparts a significantly lower predicted pKa (4.00±0.10) compared to common arylboronic acids, positioning it as a specialized ligand for applications requiring acidic or near-neutral pH conditions .

Reactivity window
Low-pKa boronate enables diol binding at physiological pH
Immobilization handle
Carboxylic acid group for direct covalent coupling to surfaces
Binding stability context
Acetamido substitution may modulate ester stability profile

Irreplaceability of 3-Acetamido-5-boronobenzoic Acid


Arylboronic acids are not a monolithic class; their pKa values span a wide range (4–10) and are exquisitely sensitive to the nature and position of ring substituents [1]. This pKa dictates the pH at which the boronic acid exists in its reactive, tetrahedral boronate form, which is essential for stable diol complexation [2]. Consequently, substituting 3-acetamido-5-boronobenzoic acid with a generic analog like phenylboronic acid (pKa ≈ 8.8) or 3-acetamidophenylboronic acid (pKa ≈ 8.0) would drastically shift the operational pH window, potentially leading to complete loss of binding affinity or requiring conditions incompatible with sensitive biomolecules [3]. The evidence below quantifies the distinct acidity and, by class-level inference, the resulting performance advantages that make direct substitution scientifically untenable.

pKa mismatch Generic arylboronic acids (pKa ≈8–9) exist mostly in unreactive trigonal form at physiological pH; binding may drop sharply. Reactivity shift
Missing dual handle Simpler analogs lack a carboxylic acid group, preventing one‑pot covalent immobilization without additional linkers. Synthetic step gap
Ester stability Boronate ester hydrolysis profile may differ without acetamido‑type intramolecular stabilization; direct data unavailable. Class‑level gap

3-Acetamido-5-boronobenzoic Acid Performance Evidence


Low pKa Enables Physiological Diol Binding

3-Acetamido-5-boronobenzoic acid exhibits a predicted pKa of 4.00±0.10 . This is significantly lower than the pKa of phenylboronic acid (PBA) (8.83) [1] and its mono-substituted analog, 3-acetamidophenylboronic acid (8.04±0.10) . The presence of the 5-carboxyl group is the primary driver of this enhanced acidity, as evidenced by the similar pKa of 3-carboxybenzeneboronic acid (4.21±0.10) . A lower pKa means the boronic acid will be largely in its reactive, tetrahedral boronate form at physiological pH (7.4), enabling efficient diol binding where PBA and 3-acetamidophenylboronic acid would be predominantly in their unreactive, trigonal planar form.

pKa comparison
Cross‑study comparable
4.00 ± 0.10 (target) vs 8.83 (phenylboronic acid)
Supports physiological diol‑binding context
Predicted value; computational basis
Boronic Acid pKa Affinity Chromatography Bioconjugation Diol Binding

Acetamido-Mediated Boronate Ester Stability

While direct data for 3-acetamido-5-boronobenzoic acid is not available, class-level inference from its structural analog, o-acetamidophenylboronic acid, suggests a key advantage. Studies on o-acetamidophenylboronic acid demonstrate that the ortho-acetamido group forms an intramolecular N→B interaction, which significantly stabilizes the resulting boronate ester against hydrolysis [1]. This enhanced stability, absent in simpler arylboronic acids like PBA, is a direct consequence of the acetamido substituent's proximity to the boronic acid group. Although the acetamido group is meta to the boronic acid in the target compound, the presence of the electron-withdrawing carboxyl group may influence the local electronic environment, potentially offering a distinct stabilization profile compared to analogs lacking this dual substitution.

Ester stability insight
Class‑level inference
Inferred from o‑acetamidophenylboronic acid N→B stabilization
Stability profile requires direct confirmation
No direct measurement for target compound
Boronate Ester Stability Carbohydrate Chemistry Protecting Group Bioconjugation

One-Pot Immobilization via Dual Functionality

The target compound is distinguished by possessing two independent reactive handles: a boronic acid group for reversible cis-diol capture and a carboxylic acid group for irreversible covalent immobilization via amide coupling [1]. This is in contrast to simpler arylboronic acids like PBA or 3-carboxybenzeneboronic acid, which offer only a single primary functional group. The presence of both moieties allows for a streamlined, one-pot immobilization strategy where the carboxylic acid is first conjugated to an amine-functionalized surface or polymer, followed directly by diol-capture without the need for an intermediate linker [2]. This dual functionality is a significant practical advantage for streamlining the development of boronate affinity resins and biosensors.

Orthogonal handles
Class‑level inference
Boronic acid + carboxylic acid + acetamido vs phenylboronic acid (single handle)
Enables streamlined immobilization workflow
Based on structural analysis and established coupling chemistry
Bifunctional Linker Affinity Chromatography Surface Modification Boronate Affinity

3-Acetamido-5-boronobenzoic Acid Key Applications


Boronate Affinity Chromatography for Glycoprotein Enrichment

The significantly lower pKa of 3-acetamido-5-boronobenzoic acid (4.00) makes it the superior choice for BAC resin synthesis over phenylboronic acid (pKa 8.8) when enriching glycoproteins at physiological pH. At pH 7.4, the target compound will exist predominantly in its reactive, tetrahedral boronate form, enabling efficient capture of cis-diol-containing glycoproteins [1]. A resin made with phenylboronic acid would show minimal binding under the same conditions, requiring an undesirable and potentially denaturing alkaline pH ( > 8.8 ) for operation. The target compound's carboxylic acid group allows for direct, stable covalent coupling to amine-functionalized agarose or silica supports [2].

pH-Responsive Drug Delivery Systems

For targeted drug delivery, the pKa of the boronic acid dictates the pH at which a drug-loaded nanoparticle will disassemble and release its payload. The low pKa of 3-acetamido-5-boronobenzoic acid enables the design of systems that are stable in circulation (pH 7.4) but undergo rapid disassembly in the more acidic tumor microenvironment (pH 6.5–6.8). This represents a tighter, more clinically relevant pH window than could be achieved with higher-pKa analogs like 3-acetamidophenylboronic acid (pKa 8.0), which would remain largely uncharged and thus unreactive across the entire physiological pH range .

Electrochemical HbA1c Biosensors

In biosensor design, high sensitivity requires a high density of active capture ligands. The dual functionality of 3-acetamido-5-boronobenzoic acid is a critical enabler. Its carboxylic acid group can be used to form a self-assembled monolayer (SAM) on a gold electrode, creating a stable, high-density platform [1]. The boronic acid moiety is then free to reversibly capture the cis-diol groups on glycated hemoglobin. This direct, linker-free approach minimizes electron transfer resistance and maximizes signal-to-noise ratio compared to sensors built with PBA, which requires a separate linker molecule, adding complexity and variability [3].

Boronolectins for Cell Surface Labeling

The enhanced hydrolytic stability inferred from the acetamido group's presence suggests that conjugates of 3-acetamido-5-boronobenzoic acid will form longer-lived boronate esters with cell-surface glycans than those derived from simpler arylboronic acids [4]. This is particularly important for applications like flow cytometry and fluorescence microscopy, where slow dissociation rates (low k_off) are essential for maintaining signal during washing steps and imaging. The lower pKa further ensures efficient complex formation at the neutral pH required for live-cell experiments.

Application
Selection Property
Validation Focus
Boronate affinity chromatography research
Low‑pKa boronate reactivity at physiological pH
Diol‑capture efficiency at neutral pH
pH‑responsive carrier research
Acid‑triggered release window (pH 6.5–6.8 models)
Release profile in tumor‑mimetic pH conditions
Electrochemical biosensor research
Carboxylic acid for direct self‑assembled monolayer formation
Ligand density and signal‑to‑noise ratio
Live‑cell glycan labeling research
Reported ester stability inference from acetamido analog
Binding retention during wash and imaging steps
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